molecular formula C19H17FN2O4 B13473618 2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid

2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B13473618
M. Wt: 356.3 g/mol
InChI Key: MJZVIXVJHBOSOE-UHFFFAOYSA-N
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Description

2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base like triethylamine.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, metal catalysts.

    Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid: Lacks the fluoro group, leading to different chemical properties and reactivity.

    4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]amino}methyl)benzoic acid: Contains additional functional groups, leading to different biological activities.

    (6-{[(Benzyloxy)carbonyl]amino}-1-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-2,3-dihydro-1H-indol-3-yl)methyl methanesulfonate: Contains methanesulfonate group, leading to different solubility and reactivity.

Uniqueness

2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzyloxycarbonyl group, amino group, and fluoro-substituted indole moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

3-(4-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H17FN2O4/c20-14-7-4-8-15-17(14)13(10-21-15)9-16(18(23)24)22-19(25)26-11-12-5-2-1-3-6-12/h1-8,10,16,21H,9,11H2,(H,22,25)(H,23,24)

InChI Key

MJZVIXVJHBOSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C(=CC=C3)F)C(=O)O

Origin of Product

United States

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